molecular formula C19H17N3O2S B4969168 N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide

N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide

Katalognummer B4969168
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: HECDTZZCKUWLEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as CUDC-305, is a small molecule inhibitor that has been studied for its potential in cancer treatment. It was first synthesized by scientists at the University of Texas MD Anderson Cancer Center in 2009 and has since undergone extensive research for its mechanism of action and potential applications.

Wirkmechanismus

N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide works by inhibiting multiple cancer pathways simultaneously. It binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an increase in histone acetylation, which can activate tumor suppressor genes and inhibit the growth of cancer cells. N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide also inhibits the PI3K/Akt/mTOR pathway by binding to the active site of PI3K enzymes. This leads to a decrease in the production of phosphoinositide-3,4,5-triphosphate (PIP3), which is necessary for the activation of Akt and mTOR. Inhibition of the EGFR pathway is achieved by binding to the ATP-binding site of the EGFR enzyme, preventing its activation.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to have significant biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors). In animal models, N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit tumor growth and improve survival rates.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its ability to inhibit multiple cancer pathways simultaneously. This makes it a potentially effective treatment for cancers that are resistant to single-targeted therapies. However, one limitation of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its toxicity. It has been shown to cause liver toxicity in animal models, which may limit its use in humans.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. One area of focus is the optimization of its toxicity profile. Researchers are working to identify the specific mechanisms of liver toxicity and develop strategies to minimize its effects. Another area of focus is the identification of biomarkers that can predict the response to N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide treatment. This will enable clinicians to personalize treatment plans and improve patient outcomes. Finally, researchers are exploring the potential of combining N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide with other cancer therapies to improve its efficacy and reduce toxicity.

Synthesemethoden

The synthesis of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves a multi-step process that includes the reaction of 6-phenyl-4-pyrimidinyl thiol with 3-bromoanisole, followed by the reaction of the resulting product with 3-hydroxybenzaldehyde. The final step involves the reaction of the resulting product with 2-bromoacetophenone. The synthesis of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been studied extensively for its potential in cancer treatment. It has been shown to inhibit multiple cancer pathways, including the PI3K/Akt/mTOR pathway, the epidermal growth factor receptor (EGFR) pathway, and the histone deacetylase (HDAC) pathway. These pathways are involved in the growth and survival of cancer cells, and inhibiting them can lead to cancer cell death.

Eigenschaften

IUPAC Name

N-(3-hydroxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13(19(24)22-15-8-5-9-16(23)10-15)25-18-11-17(20-12-21-18)14-6-3-2-4-7-14/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECDTZZCKUWLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)O)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.